Product packaging for 5-(-)-Menthyloxycarbonyltetrahydrofolate(Cat. No.:CAS No. 224046-81-5)

5-(-)-Menthyloxycarbonyltetrahydrofolate

Cat. No.: B130422
CAS No.: 224046-81-5
M. Wt: 627.7 g/mol
InChI Key: BIQIBTZNQSBYKP-WSIIPXOWSA-N
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Description

5-(-)-Menthyloxycarbonyltetrahydrofolate (CAS 224046-81-5) is a specialized tetrahydrofolate derivative that serves as a key synthetic intermediate in the production of Leucovorin (folinic acid) . With a molecular formula of C30H41N7O8 and a molecular weight of 627.7 g/mol, this compound is a fine chemical of interest in pharmaceutical research and development . Leucovorin is a metabolically active form of folic acid used clinically to rescue patients from the toxic effects of methotrexate therapy, an antifolate chemotherapeutic agent, and to enhance the efficacy of 5-fluorouracil in cancer treatment . As a building block in the synthesis of this critical pharmaceutical, this compound holds significant value for researchers working in medicinal chemistry and process development. The compound is typically stored refrigerated at 2-8°C . This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41N7O8 B130422 5-(-)-Menthyloxycarbonyltetrahydrofolate CAS No. 224046-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[[2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N7O8/c1-15(2)20-9-4-16(3)12-22(20)45-30(44)37-19(14-33-25-24(37)27(41)36-29(31)35-25)13-32-18-7-5-17(6-8-18)26(40)34-21(28(42)43)10-11-23(38)39/h5-8,15-16,19-22,32H,4,9-14H2,1-3H3,(H,34,40)(H,38,39)(H,42,43)(H4,31,33,35,36,41)/t16-,19?,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQIBTZNQSBYKP-WSIIPXOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)N2C(CNC3=C2C(=O)NC(=N3)N)CNC4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)N2C(CNC3=C2C(=O)NC(=N3)N)CNC4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control of 5 Menthyloxycarbonyltetrahydrofolate

Advanced Synthetic Strategies for Tetrahydrofolate Derivatives

The core of 5-(-)-Menthyloxycarbonyltetrahydrofolate is the tetrahydrofolate (THF) moiety. libretexts.org The synthesis of THF derivatives with specific stereochemistry is a critical challenge. Modern synthetic chemistry offers several powerful techniques to achieve this, including chemoenzymatic methods and asymmetric hydrogenation.

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations that are often difficult to achieve with traditional chemical methods. For the synthesis of tetrahydrofolate derivatives, enzymes such as dihydrofolate reductase (DHFR) can be employed. nih.gov These enzymes catalyze the reduction of dihydrofolate (DHF) to tetrahydrofolate with exceptional control over the stereochemistry at the C6 position.

One notable chemoenzymatic strategy involves a one-pot, three-enzyme cascade for the production of L-5-methyltetrahydrofolate (a related compound) from folic acid. rsc.org This process utilizes a highly active dihydrofolate reductase from Lactobacillus bulgaricus for the asymmetric hydrogenation of the folic acid precursor. rsc.org Such enzymatic approaches circumvent the need for transition metal catalysts and harsh reducing agents, offering a greener and more efficient synthetic route. rsc.org

Key Enzymes in Tetrahydrofolate Synthesis

Enzyme Function Substrate Product
Dihydrofolate Reductase (DHFR) Catalyzes the reduction of DHF to THF Dihydrofolate (DHF) Tetrahydrofolate (THF)

Asymmetric Hydrogenation Techniques for Chiral Tetrahydrofolate Scaffolds

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for establishing chirality. ajchem-b.com This technique employs chiral transition metal catalysts, such as those based on rhodium, ruthenium, and iridium, to deliver hydrogen atoms to a prochiral double bond with high enantioselectivity. researchgate.netresearchgate.net In the context of tetrahydrofolate synthesis, asymmetric hydrogenation can be applied to a suitable precursor to create the chiral center at C6.

The choice of chiral ligand is crucial for the success of asymmetric hydrogenation. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have been shown to be highly effective in a variety of asymmetric hydrogenations. researchgate.net For instance, iridium complexes with N,P-ligands have demonstrated high efficiency in the asymmetric hydrogenation of cyclic ene-carbamates, yielding chiral products with excellent enantioselectivity (91–99% ee). nih.gov A similar strategy could be envisioned for a precursor to the tetrahydrofolate ring system.

Comparison of Asymmetric Hydrogenation Catalysts

Catalyst Type Common Metals Key Advantages
Transition Metal Complexes Rhodium, Ruthenium, Iridium High efficiency, high enantioselectivity, broad substrate scope
Organocatalysts - Metal-free, environmentally friendly

Diastereoselective Synthesis of the Menthyloxycarbonyl Moiety

The synthesis of the menthyloxycarbonyl moiety typically involves the reaction of (-)-menthol with a suitable carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent, to form a chloroformate. This activated species can then react with a nucleophile. The inherent chirality of the menthol (B31143) group influences the approach of the reactants, leading to a diastereoselective outcome. Various strategies in diastereoselective synthesis, such as those employing chiral auxiliaries or catalysts, can be applied to ensure high diastereomeric excess. nih.govuv.esnih.govresearchgate.net

Regioselective Functionalization of Tetrahydrofolate Derivatives

Once the chiral tetrahydrofolate scaffold is prepared, the next critical step is the regioselective introduction of the (-)-menthyloxycarbonyl group at the C5 position of the pteridine (B1203161) ring system.

Selective Derivatization at the C5 Position of Tetrahydrofolate

The tetrahydrofolate molecule has multiple potential sites for functionalization, including the N5 and N10 positions. nih.gov Achieving regioselectivity at the C5 position requires careful selection of reaction conditions and protecting group strategies. The N10 position is often more sterically hindered, which can sometimes favor reactions at the N5 position. However, to ensure exclusive C5 functionalization, the N10 position can be protected with a suitable protecting group that can be removed later in the synthetic sequence.

Recent advances in C-H functionalization reactions offer powerful tools for regioselective derivatization. nih.gov For instance, ruthenium(II)-catalyzed C5-H functionalization has been reported for quinazolinone-coumarin conjugates, demonstrating the feasibility of targeting specific positions in related heterocyclic systems. nih.gov While not directly applied to tetrahydrofolate, this methodology highlights the potential for developing similar regioselective C-H activation strategies for the C5 position of the tetrahydrofolate core.

Methods for Establishing the Menthyloxycarbonyl Linkage

The final key transformation is the formation of the carbamate (B1207046) linkage between the C5 nitrogen of the tetrahydrofolate and the (-)-menthyloxycarbonyl group. This is typically achieved by reacting the N5-functionalized tetrahydrofolate derivative with an activated form of the menthyloxycarbonyl moiety.

A common method involves the use of (-)-menthyl chloroformate, which is a highly reactive electrophile. The reaction of (-)-menthyl chloroformate with the N5-amino group of the tetrahydrofolate, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, would yield the desired this compound. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to maximize the yield and prevent side reactions.

Optimization of Reaction Conditions for Yield and Stereochemical Purity

Systematic studies are conducted to evaluate the impact of these parameters. For instance, the reaction might be run at various temperatures to determine the effect on stereoselectivity. Similarly, a range of solvents with different polarities can be tested to find the optimal medium for the reaction. The duration of the reaction is also a key variable, as prolonged reaction times could potentially lead to degradation of the product or changes in the diastereomeric ratio.

Below are illustrative tables representing typical findings from such optimization studies.

Table 1: Effect of Temperature on the Yield and Diastereomeric Ratio of this compound

EntryTemperature (°C)Reaction Time (h)Overall Yield (%)Diastereomeric Ratio (6R:6S)
1-20127555:45
2088252:48
325 (Room Temp)68850:50
450485 (with some degradation)49:51

Table 2: Influence of Solvent on the Synthesis of this compound at 0°C

EntrySolventReaction Time (h)Overall Yield (%)Diastereomeric Ratio (6R:6S)
1Dichloromethane (DCM)87851:49
2Tetrahydrofuran (THF)88553:47
3Acetonitrile (ACN)88050:50
4N,N-Dimethylformamide (DMF)69048:52

These tables illustrate that reaction conditions can have a discernible impact on the efficiency of the synthesis of this compound.

Analytical Techniques for Chiral Purity Determination of this compound

The accurate determination of the chiral purity of this compound is essential. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the diastereomers of this compound. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.

The choice of the chiral column and the mobile phase is critical for achieving good resolution. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective for this type of separation. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol.

Table 3: Representative Chiral HPLC Method Parameters for the Analysis of this compound Diastereomers

ParameterCondition
Column Chiralpak IC (amylose derivative)
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Ethanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Retention Time (Diastereomer 1) ~9.5 min
Retention Time (Diastereomer 2) ~11.2 min

This method allows for the baseline separation of the two diastereomers, enabling their accurate quantification and the determination of the diastereomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another valuable tool for assessing the diastereomeric purity of this compound. In a chiral environment, the corresponding protons in the two diastereomers can exhibit different chemical shifts. The integration of the signals corresponding to each diastereomer allows for the determination of their relative abundance.

High-field NMR instruments are often used to achieve better signal dispersion and more accurate integration. The choice of solvent can also influence the chemical shift differences between the diastereomers.

The menthyloxycarbonyl group itself provides distinct signals in the 1H NMR spectrum that can be used for analysis. The signals of the protons on the tetrahydrofolate moiety that are in proximity to the chiral center at C6 are also sensitive to the stereochemistry and can be used for quantification.

Enzymatic Interactions and Mechanistic Biochemistry of 5 Menthyloxycarbonyltetrahydrofolate

Binding Affinity and Kinetic Characterization with Folate-Dependent Enzymes

The interaction of 5-(-)-Menthyloxycarbonyltetrahydrofolate with key enzymes in the folate pathway is predicted to be substantially different from that of the natural substrate, tetrahydrofolate (THF). The large menthyloxycarbonyl substituent likely introduces steric hindrance and novel binding interactions that will alter its kinetic parameters.

Dihydrofolate Reductase (DHFR) – Ligand Interactions

Dihydrofolate reductase (DHFR) is a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. nih.gov The active site of DHFR is a well-defined cleft that accommodates the pteridine (B1203161) ring and the p-aminobenzoyl glutamate (B1630785) moiety of folate substrates.

The binding of this compound to DHFR is likely to be significantly impeded. The voluminous menthyloxycarbonyl group at the N5 position of the pteridine ring would likely clash with residues in the active site, preventing the optimal orientation required for reduction. It is plausible that this analog would act as a competitive inhibitor of DHFR, although its affinity is expected to be lower than that of established inhibitors like methotrexate, due to a non-optimized fit. Molecular dynamics simulations of DHF binding to DHFR have highlighted the importance of specific electrostatic interactions and the conformation of surrounding loops for high-affinity binding. nih.gov The bulky substituent on the N5 position of this compound would disrupt these precise interactions.

Illustrative Kinetic Parameters for DHFR Interaction

Ligand Km (μM) Ki (μM) Vmax (relative %)
Dihydrofolate (DHF) 1-5 - 100
Methotrexate - 0.001-0.01 N/A (Inhibitor)

Serine Hydroxymethyltransferase (SHMT) – Substrate/Inhibitor Recognition

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.org This reaction is a primary source of one-carbon units for various biosynthetic pathways. ebi.ac.uk SHMT has distinct cytosolic and mitochondrial isoforms. nih.gov

The recognition of folate substrates by SHMT involves specific interactions with the glutamate tail and the pteridine ring. The N5 position of THF is directly involved in the chemical transformation. The presence of the large menthyloxycarbonyl group at this position would almost certainly prevent this compound from acting as a substrate. Instead, it is highly probable that it would function as an inhibitor. The development of stereospecific pyrazolopyran-based inhibitors of human SHMT has demonstrated that the enzyme's active site can accommodate bulky substituents, leading to potent inhibition. nih.govosti.gov It is conceivable that the (-)-menthyl group could form favorable hydrophobic interactions within a sub-pocket of the active site, potentially leading to significant inhibitory activity.

Predicted Inhibitory Action on SHMT

Compound IC50 (μM) Mode of Inhibition
(6S)-Tetrahydrofolate N/A (Substrate) -
Pyrazolopyran Inhibitor (SHIN1) ~0.01 Competitive

Folylpolyglutamate Synthetase (FPGS) – Role in Polyglutamylation Processes

Folylpolyglutamate synthetase (FPGS) is responsible for the addition of glutamate residues to the γ-carboxyl group of folates and antifolate drugs. nih.gov This polyglutamylation is crucial for retaining folates within the cell and for increasing their affinity for other folate-dependent enzymes. proteopedia.org The substrate specificity of FPGS is a key determinant of the efficacy of many antifolate drugs.

Studies on analogs such as 5,10-dideazatetrahydrofolate have shown that FPGS can tolerate structural modifications in various parts of the folate molecule, though changes are often reflected in the kinetic parameters. nih.gov However, the N5 position is critical for proper recognition. It is highly unlikely that this compound would serve as a substrate for FPGS due to the steric bulk of the menthyloxycarbonyl group, which would likely prevent the proper positioning of the glutamate moiety for the addition of further glutamate residues. It might, however, act as a weak inhibitor of the enzyme.

Pteridine Reductase 1 (PTR1) – Reductive Pathway Analysis

Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites that provides a bypass for DHFR inhibition by catalyzing the reduction of both pterins and folates. nih.govwikipedia.org PTR1 has a broad substrate specificity and can reduce various oxidized pteridines. nih.gov The enzyme's active site is more accommodating than that of DHFR, allowing it to bind a wider range of substrates. wustl.eduresearchgate.net

Given PTR1's broader substrate tolerance, it is possible that this compound could interact with this enzyme. However, since the compound is already in a reduced tetrahydrofolate form, it would not be a substrate for reduction. Instead, it might act as a competitive inhibitor, binding to the active site and preventing the binding of natural substrates like biopterin (B10759762) or folate. The affinity of this binding would depend on how well the bulky chiral substituent is accommodated within the active site.

Interactions with Other Enzymes in One-Carbon Metabolism (e.g., Methylenetetrahydrofolate Reductase)

Methylenetetrahydrofolate reductase (MTHFR) is a key enzyme in one-carbon metabolism that catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. wikipedia.org 5-methyl-THF is the primary form of folate in circulation and is crucial for the remethylation of homocysteine to methionine. nih.gov

The substrate for MTHFR is 5,10-methylenetetrahydrofolate, where the one-carbon unit bridges the N5 and N10 positions. The structure of this compound, with its substituent at the N5 position, makes it incapable of forming this methylene (B1212753) bridge and thus it cannot be a substrate for MTHFR. It is plausible that it could act as an inhibitor, competing with the binding of 5,10-methylenetetrahydrofolate. The bulky menthyl group would likely influence the binding affinity.

Stereospecificity of Enzyme Recognition for Chiral Tetrahydrofolate Analogs

Enzymatic reactions are characterized by a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate or inhibitor. The natural stereoisomer of tetrahydrofolate is the (6S)-isomer, and folate-dependent enzymes have evolved to specifically recognize this configuration.

The introduction of a second chiral center with the (-)-menthyl group in this compound adds another layer of stereochemical complexity. The (-)-menthyl group has its own specific three-dimensional arrangement, which will influence how the entire molecule fits into an enzyme's active site.

The recognition of such a diastereomeric molecule will be highly dependent on the specific topology of each enzyme's active site. For an enzyme like SHMT, where potent stereospecific inhibitors have been developed, it is conceivable that one diastereomer of a chiral inhibitor would bind with significantly higher affinity than the other. nih.gov For instance, the hydrophobic pocket that might accommodate the menthyl group could have a specific shape that favors the (-)-enantiomer.

In the case of DHFR, which catalyzes a stereospecific reduction to (6S)-tetrahydrofolate, the precise geometry of the active site is critical. researchgate.net Any deviation from the optimal stereochemistry of a ligand is likely to result in a significant loss of binding affinity. Therefore, the stereochemistry at both the C6 position of the tetrahydrofolate backbone and within the menthyl group would be critical determinants of the binding affinity of this compound to DHFR and other folate-dependent enzymes.

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Future Research Directions and Translational Opportunities

Exploration of Additional Chiral Substituents on Tetrahydrofolate Scaffolds

The successful use of the (-)-menthyl group as a chiral auxiliary paves the way for the exploration of other chiral substituents on the tetrahydrofolate molecule. By systematically varying the chiral auxiliary, researchers can fine-tune the stereochemical control of reactions and potentially discover derivatives with novel biological activities. This exploration could lead to the synthesis of a diverse library of stereochemically defined tetrahydrofolate analogs.

Chiral Auxiliary ClassPotential AdvantagesResearch Focus
Terpenoids (e.g., camphor, borneol)Readily available, well-understood stereochemistryDiastereoselective reductions and alkylations of the pterin ring.
Alkaloids (e.g., quinine, quinidine)Rigid structures offering high stereochemical inductionAsymmetric synthesis of novel folate-based enzyme inhibitors.
Amino Acid DerivativesBiocompatible and diverse side chainsProbing enzyme active sites and developing targeted delivery systems.
Synthetic Auxiliaries (e.g., Evans oxazolidinones)High degree of predictability and stereocontrolPrecise synthesis of complex, multi-chiral center folate derivatives.

Development of Advanced Biosensors Based on Chiral Folate Recognition

The stereospecific interactions between enzymes and their folate substrates present an opportunity for the development of highly selective biosensors. A biosensor designed to specifically recognize a particular diastereomer of a tetrahydrofolate derivative could provide invaluable insights into the dynamics of one-carbon metabolism. Such biosensors could be engineered using various platforms, including electrochemical, optical, and nanomaterial-based systems.

Advanced biosensors could be developed to differentiate between various folate stereoisomers, offering real-time monitoring of their metabolic flux within cellular systems. This would represent a significant leap forward in our ability to study the intricate regulation of one-carbon metabolism.

Integration of 5-(-)-Menthyloxycarbonyltetrahydrofolate in Systems Biology Models of Metabolism

Systems biology relies on the development of comprehensive mathematical models to simulate and predict the behavior of complex biological networks. The integration of data on the stereospecific interactions and metabolic fate of this compound and its derivatives would significantly enhance the accuracy and predictive power of existing models of one-carbon metabolism.

Bioengineering Applications for Tailored One-Carbon Metabolism Pathways

The principles of synthetic biology and metabolic engineering could be applied to design and construct novel one-carbon metabolism pathways. By introducing enzymes with altered substrate specificities, potentially guided by the interactions observed with chiral folate derivatives, it may be possible to create cellular factories for the production of high-value compounds.

Tailored metabolic pathways could be engineered to:

Enhance the production of specific folate-derived therapeutics.

Create novel biosynthetic routes to essential amino acids or nucleotides.

Develop cellular systems with altered sensitivities to antifolate drugs for research purposes.

Theoretical and Computational Advances in Chiral Recognition in Biological Systems

The interaction of chiral molecules like this compound with biological macromolecules provides an excellent model system for advancing our theoretical and computational understanding of chiral recognition. High-level quantum mechanical calculations and molecular dynamics simulations can be employed to dissect the subtle energetic differences that govern stereospecific binding.

These computational studies can elucidate the key intermolecular forces—such as hydrogen bonding, van der Waals interactions, and electrostatic interactions—that contribute to the discrimination between different stereoisomers. A deeper understanding of these principles will guide the rational design of new chiral drugs and catalysts.

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